molecular formula CoH2O5S B1612489 Cobalt(II) sulfate hydrate CAS No. 13455-34-0

Cobalt(II) sulfate hydrate

Cat. No.: B1612489
CAS No.: 13455-34-0
M. Wt: 173.01 g/mol
InChI Key: BGORGFZEVHFAQU-UHFFFAOYSA-L
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Description

Cobalt(II) sulfate hydrate is an inorganic compound with the chemical formula CoSO₄·H₂O. It is a reddish crystalline solid that is soluble in water and methanol. This compound is commonly used in various industrial applications, including electroplating, storage batteries, and as a pigment in ceramics and glass. It is also used as a nutritional supplement in animal feed and as a reagent in laboratory research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt(II) sulfate hydrate can be synthesized through several methods. One common method involves the reaction of cobalt oxide, hydroxide, or carbonate with sulfuric acid. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain cobalt sulfate monohydrate .

Industrial Production Methods

In industrial settings, cobalt sulfate monohydrate is often produced by treating cobalt-containing ores with sulfuric acid. The process involves several steps, including the preparation of a cobalt carbonate or cobalt hydroxide precursor, followed by acid dissolution and high-temperature crystallization. This method is efficient and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cobalt(II) sulfate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Cobalt sulfate can be oxidized to form cobalt(III) compounds using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced to cobalt(II) compounds using reducing agents like sodium borohydride or hydrogen gas.

    Substitution: Cobalt sulfate can undergo substitution reactions with other metal salts to form different cobalt compounds.

Major Products Formed

The major products formed from these reactions include cobalt(III) sulfate, cobalt(II) hydroxide, and various cobalt complexes, depending on the specific reagents and conditions used .

Scientific Research Applications

Cobalt(II) sulfate hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cobalt sulfate monohydrate involves its interaction with various molecular targets and pathways. In biological systems, cobalt ions can mimic the effects of hypoxia by stabilizing hypoxia-inducible factors (HIFs), which regulate the expression of genes involved in oxygen homeostasis. This property makes cobalt sulfate useful in research related to hypoxia and its effects on cellular processes .

Comparison with Similar Compounds

Cobalt(II) sulfate hydrate can be compared with other cobalt sulfate hydrates, such as cobalt sulfate heptahydrate (CoSO₄·7H₂O) and cobalt sulfate hexahydrate (CoSO₄·6H₂O). While all these compounds share similar chemical properties, they differ in their water content and crystalline structure. This compound is unique due to its specific hydration state, which affects its solubility and reactivity .

List of Similar Compounds

  • Cobalt sulfate heptahydrate (CoSO₄·7H₂O)
  • Cobalt sulfate hexahydrate (CoSO₄·6H₂O)
  • Cobalt chloride (CoCl₂)
  • Cobalt nitrate (Co(NO₃)₂)
  • Cobalt acetate (Co(C₂H₃O₂)₂)

These compounds are often used in similar applications but may have different properties and reactivity profiles .

Properties

IUPAC Name

cobalt(2+);sulfate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGORGFZEVHFAQU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CoH2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001026257
Record name Cobalt sulfate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13455-34-0, 60459-08-7
Record name Cobalt sulfate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobalt sulfate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfuric acid, cobalt(2+) salt (1:1), monohydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 60459-08-7
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COBALT SULFATE MONOHYDRATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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